L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tyrosyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer
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Overview
Description
L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tyrosyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as amides, hydroxyls, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tyrosyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer typically involves multi-step organic synthesis. The process may start with the protection of functional groups, followed by coupling reactions to form peptide bonds. Common reagents used in these reactions include carbodiimides for peptide coupling and protecting groups such as carbobenzoxy (Cbz) for amines.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amide groups would yield primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it would bind to the receptor and either activate or inhibit its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tyrosyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)
- L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tyrosyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which can confer unique biological and chemical properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
91291-36-0 |
---|---|
Molecular Formula |
C42H63N5O11 |
Molecular Weight |
814.0 g/mol |
IUPAC Name |
methyl (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoate |
InChI |
InChI=1S/C42H63N5O11/c1-24(2)18-31(34(49)21-36(51)43-27(7)39(53)44-32(19-25(3)4)35(50)22-37(52)57-8)45-41(55)38(26(5)6)47-40(54)33(20-28-14-16-30(48)17-15-28)46-42(56)58-23-29-12-10-9-11-13-29/h9-17,24-27,31-35,38,48-50H,18-23H2,1-8H3,(H,43,51)(H,44,53)(H,45,55)(H,46,56)(H,47,54)/t27-,31-,32-,33-,34-,35-,38-/m0/s1 |
InChI Key |
UHKQQGQTVTZNSN-VGXZEHLRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)OC)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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